N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide
CAS No.: 302548-37-4
Cat. No.: VC4724679
Molecular Formula: C14H9N3O6S2
Molecular Weight: 379.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302548-37-4 |
|---|---|
| Molecular Formula | C14H9N3O6S2 |
| Molecular Weight | 379.36 |
| IUPAC Name | N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C14H9N3O6S2/c18-13(11-2-1-7-23-11)16-14-15-8-12(24-14)25(21,22)10-5-3-9(4-6-10)17(19)20/h1-8H,(H,15,16,18) |
| Standard InChI Key | BZFLNEZMNZEFLE-UHFFFAOYSA-N |
| SMILES | C1=COC(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at position 5 with a 4-nitrobenzenesulfonyl group. Position 2 of the thiazole is linked to a furan-2-carboxamide moiety, which introduces a second heterocyclic system (furan) and an amide functional group. The sulfonamide bridge (-SO₂-NH-) and nitro group (-NO₂) contribute to its polarity and potential for hydrogen bonding .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₉N₃O₆S₂ | |
| Molecular Weight | 379.36 g/mol | |
| CAS Registry Number | 302548-37-4 | |
| Predicted LogP | ~2.1 (moderate lipophilicity) | |
| Sulfonamide pKa | ~5.6 (weakly acidic) |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the functionalization of the thiazole core. A representative route includes:
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Sulfonylation of Thiazole: Reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride under basic conditions to form N-(thiazol-2-yl)-4-nitrobenzenesulfonamide .
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Carboxamide Formation: Coupling the sulfonamide intermediate with furan-2-carboxylic acid using activating agents like oxalyl chloride or TBTU (tetramethylurea reagent) .
Critical Reaction Parameters:
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Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) for sulfonylation; dimethylformamide (DMF) for amide coupling .
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Temperature Control: Reactions often proceed at room temperature but may require heating to 50°C for sluggish steps .
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Catalysts: Palladium on carbon (Pd/C) for nitro group reductions in related analogs .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-(thiazol-2-yl)sulfonamide | Nav1.3 | 1.3 µM | |
| EVT-2943336 (EvitaChem) | Antimicrobial | 4 µg/mL | |
| Patent US20220135586A1 | Splicing mod. | N/A |
Mechanistic Insights and Structure-Activity Relationships (SAR)
Role of the Nitro Group
The 4-nitrobenzenesulfonyl moiety enhances electron-withdrawing effects, increasing sulfonamide acidity (pKa ~5.6) . This promotes interactions with basic residues in enzymatic active sites, as observed in carbonic anhydrase inhibitors .
Thiazole-Furan Synergy
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Thiazole: Enhances membrane permeability due to moderate LogP (~2.1) .
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Furan: Participates in π-π stacking with aromatic amino acids (e.g., Phe, Tyr) in target proteins.
Future Research Directions
Computational Modeling
Molecular docking studies could predict binding affinities for targets like bacterial dihydropteroate synthase (DHPS) or neuronal sodium channels. Virtual screening against the ZINC15 database may identify optimizable leads .
In Vivo Toxicology
Pharmacokinetic profiling (e.g., bioavailability, half-life) in rodent models is essential. Preliminary acute toxicity assays should follow OECD guidelines.
Derivative Synthesis
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